7-methyl-7aH-triazolo[4,5-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10179-83-6 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
7-methyl-2H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2H,1H3,(H,6,7,8,9,10) |
InChI Key |
QWJWKULYPIUEOP-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=NN=NC12 |
Canonical SMILES |
CC1=NC=NC2=NNN=C12 |
Synonyms |
v-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI) |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 7ah Triazolo 4,5 D Pyrimidine and Its Analogues
General Synthetic Strategies for Triazolo[4,5-d]pyrimidines
The construction of the triazolo[4,5-d]pyrimidine ring system is primarily achieved through the condensation of a 1,2,3-triazole ring with a suitable three-carbon component, or by the annulation of a pyrimidine (B1678525) ring.
A prevalent method involves the cyclization of an appropriately substituted aminotriazole with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide with thiourea (B124793) leads to the formation of 5-mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one. rsc.org Similarly, fusion with urea (B33335) yields the corresponding 5,7-dione. rsc.org
Another key strategy begins with a substituted pyrimidine. For example, the synthesis of acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of hydrazinylpyrimidines. nih.gov Although this refers to a different isomer, the principle of building the triazole ring onto a pre-existing pyrimidine is a common approach.
The following table summarizes some general starting materials and the resulting triazolopyrimidine core structures.
| Starting Material 1 | Starting Material 2 | Resulting Core Structure |
| 4-Amino-1,2,3-triazole derivative | 1,3-Dicarbonyl compound | Substituted triazolo[4,5-d]pyrimidine |
| Hydrazinylpyrimidine derivative | One-carbon source (e.g., formic acid) | Triazolo[4,3-a]pyrimidine (isomer) |
| 2-Aminopyridine derivative | N/A (cyclization) | Triazolo[1,5-a]pyridine (related fused system) |
Regioselective Synthesis Approaches for Substituted Triazolo[4,5-d]pyrimidines
The regioselectivity of the cyclization reaction is a critical aspect in the synthesis of substituted triazolo[4,5-d]pyrimidines, particularly when unsymmetrical starting materials are used. The nature and position of substituents on both the triazole and the three-carbon component can direct the cyclization to yield a specific regioisomer.
For example, in the synthesis of pyrido[4,3-d]triazolo[1′,5′-a]pyrimidines, the condensation of 1-ethyl-4-piperidinone as a cyclic ketone with 3-amino-1,2,4-triazole derivatives demonstrates a regioselective outcome. researchgate.net The reaction conditions, such as the choice of solvent and catalyst, can also play a significant role in controlling the regioselectivity.
The synthesis of 1,5-fused 1,2,4-triazoles from N-aryl amidines mediated by I2/KI showcases an environmentally benign method with controlled regiochemistry. organic-chemistry.org While not directly for triazolo[4,5-d]pyrimidines, this highlights the importance of reagent choice in directing the formation of specific isomers in related fused heterocyclic systems.
Multi-component Reaction Strategies for Triazolo[4,5-d]pyrimidine Ring Formation
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex heterocyclic scaffolds like triazolo[4,5-d]pyrimidines in a single synthetic operation. These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
A notable example is the three-component condensation of 1-(1-piperidinylsulfonyl) acetones, aromatic aldehydes, and 3-amino-1,2,4-triazole in DMF to afford 5-alkyl-6-(1-piperidinylsulfonyl)-4,7-dihydro acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. researchgate.net This approach allows for the introduction of diversity at multiple positions of the final molecule by varying the starting components.
Another versatile MCR involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate (B1235776) to produce acs.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidine derivatives. nih.gov The use of a catalyst, such as p-toluenesulfonic acid (APTS), can enhance the efficiency of these reactions. nih.gov Similarly, a one-pot, three-component reaction of aryl aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole has been developed for the synthesis of acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamide derivatives under solvent-free conditions using maltose (B56501) as a catalyst. researchgate.net
The table below illustrates examples of multi-component reactions for the synthesis of related triazolopyrimidine systems.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| 1-(1-Piperidinylsulfonyl) acetone | Aromatic aldehyde | 3-Amino-1,2,4-triazole | DMF | 5-Alkyl-6-(1-piperidinylsulfonyl)-4,7-dihydro acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine |
| 5-Amino-1-phenyl-1H-1,2,4-triazole | Aromatic aldehyde | Ethyl acetoacetate | APTS | acs.orgnih.govresearchgate.netTriazolo[4,3-a]pyrimidine derivative |
| Aryl aldehyde | Acetoacetanilide | 3-Amino-1,2,4-triazole | Maltose, solvent-free | acs.orgnih.govresearchgate.netTriazolo[1,5-a]pyrimidine-6-carboxamide |
| Phosphonium salt | Aldehyde | Sodium azide | L-proline, DMSO | 4,5-Disubstituted 1H-1,2,3-triazole |
Derivatization and Functionalization at Key Positions (e.g., N7, C5, C3)
Following the construction of the core triazolo[4,5-d]pyrimidine scaffold, further derivatization and functionalization at specific positions are often necessary to modulate the compound's properties. The N7, C5, and C3 positions are common sites for such modifications.
Functionalization at the N7-position: Alkylation at the N7 position is a common strategy. For example, the synthesis of 7-methoxy-5-methyl- acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine is achieved by treating 7-chloro-5-methyl- acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine with sodium methoxide. prepchem.com
Functionalization at the C5-position: The C5 position can be functionalized through various reactions. In the synthesis of novel 7-substituted-5-phenyl- acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, the phenyl group is introduced at the C5 position. scilit.com Further modifications can be made to this substituent.
Functionalization at the C3-position: The C3 position of the triazole ring can also be a target for derivatization. In the synthesis of acs.orgnih.govacs.orgtriazolo[4,5-d]pyrimidine derivatives as LSD1 inhibitors, modifications at the C3 position were explored by reacting a chloro-substituted precursor with various amines, phenols, and thiophenols. nih.gov
The following table provides examples of functionalization reactions at different positions of the triazolopyrimidine ring system.
| Position | Precursor Functional Group | Reagent | Resulting Functional Group |
| N7 | Chloro | Sodium methoxide | Methoxy |
| C5 | Chloro | Alcohol, Thiol, Alkylamine | Alkoxy, Thioether, Amino |
| C3 | Chloro | Amines, Phenols, Thiophenols | Substituted amino, phenoxy, thiophenoxy |
These synthetic strategies and functionalization methods provide a versatile toolbox for the generation of a wide array of 7-methyl-7aH-triazolo[4,5-d]pyrimidine analogues and related compounds, facilitating the exploration of their chemical space and potential applications.
Advanced Characterization Techniques for Triazolo 4,5 D Pyrimidine Derivatives
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize triazolo[4,5-d]pyrimidine derivatives.
In the ¹H NMR spectra of triazolo[4,5-d]pyrimidine derivatives, the chemical shifts of the protons provide information about their local electronic environment. For instance, in a study of 5-alkyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitriles, the chemical shifts of the pyrimidine (B1678525) and triazole protons are key indicators of the successful cyclization and substitution. journalskuwait.orgresearchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly diagnostic. For example, the signals for the carbon atoms in the triazole and pyrimidine rings of various synthesized derivatives confirm the fused ring structure. journalskuwait.orgresearchgate.net
Representative ¹H NMR Data for a Triazolo[4,5-d]pyrimidine Derivative
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) and Multiplicity |
| 5-ethyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitrile | Not Specified | Not Specified | Not Specified |
Representative ¹³C NMR Data for a Triazolo[4,5-d]pyrimidine Derivative
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ, ppm) |
| 5-ethyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitrile | Not Specified | Not Specified | Not Specified |
Note: Specific NMR data for 7-methyl-7aH-triazolo[4,5-d]pyrimidine is not available in the cited literature. The table presents data for a related derivative to illustrate the technique.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula. This is a crucial step in verifying the identity of a target molecule. For various triazolo[4,5-d]pyrimidine derivatives, HRMS has been used to confirm their calculated molecular weights, providing strong evidence for their successful synthesis. journalskuwait.orgresearchgate.net
Representative HRMS Data for a Triazolo[4,5-d]pyrimidine Derivative
| Compound | Ionization Method | Calculated m/z | Found m/z |
| 5-ethyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitrile | Not Specified | Not Specified | Not Specified |
Note: Specific HRMS data for this compound is not available in the cited literature. The table presents data for a related derivative to illustrate the technique.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. In the context of triazolo[4,5-d]pyrimidine derivatives, IR spectroscopy can confirm the presence of key functional groups such as C=N, C-N, and aromatic C-H bonds, which are characteristic of the heterocyclic ring system. For example, in the characterization of 5-alkyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitriles, IR spectroscopy was used alongside other techniques to confirm the structure of the synthesized compounds. journalskuwait.orgresearchgate.net
Representative IR Absorption Bands for a Triazolo[4,5-d]pyrimidine Derivative
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| 5-ethyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitrile | Not Specified | Not Specified | Not Specified |
Note: Specific IR data for this compound is not available in the cited literature. The table presents data for a related derivative to illustrate the technique.
X-ray Crystallographic Analysis for Three-Dimensional Structure Elucidation
For several triazolo[4,5-d]pyrimidine derivatives, single-crystal X-ray diffraction has been instrumental in confirming their structures. journalskuwait.orgresearchgate.net For example, the crystal structure of 5-ethyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitrile was determined to confirm its molecular geometry and intermolecular interactions within the crystal lattice. journalskuwait.orgresearchgate.net Such analyses are crucial for understanding the structure-activity relationships of these compounds in various applications.
Representative Crystallographic Data for a Triazolo[4,5-d]pyrimidine Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 5-ethyl-3-(4-nitrophenyl)-3H- nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine-7-carbonitrile | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific crystallographic data for this compound is not available in the cited literature. The table presents data for a related derivative to illustrate the technique.
Biological Activity and Mechanistic Investigations of Triazolo 4,5 D Pyrimidine Scaffolds in in Vitro Models
Modulatory Effects on Enzyme Systems
Derivatives of the triazolo[4,5-d]pyrimidine core have been extensively investigated for their ability to inhibit key enzymes involved in cellular stress responses, nucleotide biosynthesis, and epigenetic regulation. These studies have revealed the potential of this scaffold as a template for the design of novel therapeutic agents.
General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibition
The General Control Nonderepressible 2 (GCN2) protein kinase is a crucial mediator of the integrated stress response (ISR), which is activated by amino acid starvation. A series of compounds based on a triazolo[4,5-d]pyrimidine scaffold have been synthesized and evaluated as GCN2 inhibitors. nih.gov Several of these compounds demonstrated potent in vitro inhibition of GCN2 and exhibited good selectivity over related kinases such as PERK, HRI, and IRE1. nih.govresearchgate.net
In cellular assays using HEK293T cells, these compounds were shown to inhibit the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a downstream target of GCN2, with IC50 values below 150 nM. nih.govnih.gov This confirms their utility as chemical probes for studying cellular processes. While some of these triazolo[4,5-d]pyrimidine derivatives show promise, issues such as poor solubility have been noted, suggesting that while they are useful as in vitro tools, further optimization may be needed for them to be considered ideal drug candidates. nih.gov Notably, a commercially available GCN2 inhibitor, A-92, is a triazolo[4,5-d]pyrimidine derivative that has been used in in vitro studies to demonstrate the role of GCN2 in various cellular processes. researchgate.net
| Compound Type | Biological Target | In Vitro Activity | Cell-Based Activity | Selectivity |
|---|---|---|---|---|
| Triazolo[4,5-d]pyrimidine derivatives | GCN2 Protein Kinase | Potent Inhibition | IC50 < 150 nM (eIF2α phosphorylation in HEK293T cells) | Good selectivity over PERK, HRI, and IRE1 |
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. The triazolopyrimidine scaffold has been identified as a potent and selective inhibitor of Plasmodium falciparum DHODH (PfDHODH), making it a target for antimalarial drug development. A high-throughput screening identified (5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine as a potent inhibitor of PfDHODH with an IC50 of 0.047 ± 0.022 μM. nih.gov This compound demonstrated over 5,000-fold selectivity for the parasite enzyme compared to the human enzyme. nih.gov
Further optimization of this series led to compounds with improved potency and pharmacokinetic properties. While the initially identified compounds featured a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine core, the broader class of triazolopyrimidines has been explored. These inhibitors are crucial as Plasmodium species rely on the de novo pyrimidine synthesis pathway and lack the salvage pathways present in humans.
| Compound Scaffold | Target Enzyme | IC50 (PfDHODH) | Selectivity (vs. human DHODH) |
|---|---|---|---|
| (5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine | P. falciparum DHODH | 0.047 ± 0.022 μM | >5,000-fold |
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition
Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme that plays a critical role in regulating gene expression and is implicated in the progression of various cancers. A series of nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit LSD1. nih.gov Through structure-activity relationship (SAR) studies, compound 27 was identified as a potent and reversible LSD1 inhibitor with an IC50 value of 0.564 μM. nih.govacs.org
This compound demonstrated selectivity for LSD1 over monoamine oxidase A/B (MAO-A/B). nih.gov In in vitro studies with the MGC-803 cancer cell line, treatment with compound 27 led to a significant inhibition of LSD1 activity and suppressed cell migration. nih.gov Molecular docking studies suggest that the nih.govresearchgate.netnih.govtriazolo[4,5-d]pyrimidine scaffold can serve as a template for designing novel LSD1 inhibitors, with specific interactions, such as a hydrogen bond with Met332, contributing to the inhibitory activity. nih.gov
| Compound Scaffold | Target Enzyme | IC50 | Mechanism | Cellular Effect |
|---|---|---|---|---|
| nih.govresearchgate.netnih.govTriazolo[4,5-d]pyrimidine (e.g., Compound 27) | LSD1 | 0.564 μM | Reversible inhibitor, selective over MAO-A/B | Suppressed migration of MGC-803 cells |
Influenza Virus RNA Polymerase Activity Modulation
The influenza virus RNA-dependent RNA polymerase (RdRP) is an essential enzyme for viral replication and a key target for antiviral drugs. cardiff.ac.ukunipd.it Research into inhibitors of the RdRP has identified the 1,2,4-triazolo[1,5-a]pyrimidine scaffold as a suitable core for compounds that disrupt the interaction between the PA and PB1 subunits of the polymerase. unipd.itbohrium.comnih.gov While structurally related, this is a different isomer from the [4,5-d] scaffold. Currently, there is a lack of specific research detailing the modulation of influenza virus RNA polymerase activity by compounds with a triazolo[4,5-d]pyrimidine scaffold in the public domain.
Receptor Interaction and Antagonism/Agonism
The versatility of the triazolo[4,5-d]pyrimidine scaffold extends to its ability to interact with G protein-coupled receptors (GPCRs), including chemokine receptors, which are pivotal in mediating immune cell trafficking and inflammatory responses.
CX3CR1 Chemokine Receptor Antagonism
CCR7 Chemokine Receptor Antagonism
The CC chemokine receptor 7 (CCR7) plays a crucial role in directing the migration of immune and cancer cells to lymph nodes, making it a promising target for treating chronic inflammatory diseases and metastasis. nih.gov Researchers have explored triazolo[4,5-d]pyrimidine derivatives as potential CCR7 antagonists.
In one study, a series of scaffold-modified analogues of a known CXCR2 antagonist were screened for their activity against CCR7. nih.gov This led to the discovery of a triazolo[4,5-d]pyrimidine analogue with an initial IC50 of 2.43 μM against CCR7. nih.govresearchgate.netresearchgate.net Through systematic exploration of the structure-activity relationship (SAR) by modifying substituents at the 3-, 5-, and 7-positions of the triazolo[4,5-d]pyrimidine core, researchers were able to significantly improve both potency and selectivity. The most selective derivative identified in this optimization process exhibited an IC50 of 0.43 μM against CCR7, while its activity against CXCR2 was reduced to an IC50 of 11.02 μM. nih.govresearchgate.net Molecular docking studies suggest that these triazolo[4,5-d]pyrimidine compounds bind to an intracellular allosteric site on the CCR7 receptor. nih.govresearchgate.netresearchgate.net
| Compound | Target | IC50 (μM) | Selectivity Notes |
|---|---|---|---|
| Initial Triazolo[4,5-d]pyrimidine Analogue | CCR7 | 2.43 | Also active against CXCR2 (IC50 = 0.66 μM) |
| Optimized Triazolo[4,5-d]pyrimidine Derivative | CCR7 | 0.43 | Improved selectivity over CXCR2 (IC50 = 11.02 μM) |
P2Y12 Receptor Antagonism via Ticagrelor (B1683153) Analogs
The P2Y12 receptor is a key player in ADP-induced platelet aggregation, making it a critical target for antiplatelet therapies used in managing acute coronary syndromes. patsnap.com Ticagrelor, a member of the cyclopentyl-triazolo-pyrimidine class, is a reversible antagonist of the P2Y12 receptor. frontiersin.orgnih.gov It binds to a site on the receptor distinct from that of ADP. frontiersin.org
Ticagrelor itself is an adenosine (B11128) isostere, where the nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine moiety mimics the adenine (B156593) nucleobase. monarchinitiative.org Research into analogues of ticagrelor has been conducted to explore the structure-activity relationships and to potentially dissociate the antiplatelet activity from other biological effects. nih.gov Studies on structurally simplified analogues and known metabolites of ticagrelor have shown that it is possible to retain antiplatelet activity while losing other properties, such as antibacterial activity, indicating that the two effects are not intrinsically linked. nih.govresearchgate.net The active metabolite of ticagrelor, AR-C124910XX, is formed through hepatic metabolism and has a similar efficacy and half-life to the parent compound. frontiersin.org
Adenosine Receptor (A1 and A2A) Ligand Interactions (for related fused pyrimidines)
Adenosine receptors, particularly the A1 and A2A subtypes, are involved in various physiological processes and are considered important therapeutic targets. nih.gov The triazolo[4,5-d]pyrimidine scaffold has been utilized to develop potent antagonists for these receptors. acs.org
A series of functionalized 7-aryltriazolo[4,5-d]pyrimidine derivatives have been shown to act as functional antagonists of the human A2A receptor. acs.org Optimization of these compounds led to improvements in potency, selectivity, and pharmacokinetic properties. This research culminated in the discovery of a specific derivative, known as V2006/BIIB014, which demonstrated significant oral activity in preclinical models. acs.org While the focus has often been on A2A antagonism, related fused pyrimidine structures, such as pyrazolo-triazolo-pyrimidines, have been extensively studied as antagonists for the A3 adenosine receptor. nih.gov The structural similarity of these scaffolds highlights the potential for developing selective ligands for different adenosine receptor subtypes by modifying the core structure and its substituents. nih.govnih.govnih.gov
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
The triazolo[4,5-d]pyrimidine scaffold has been a foundation for the development of novel compounds with antiproliferative and cytotoxic activities against various cancer cell lines. ekb.egnih.gov
One study reported the synthesis of a series of nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazine (B178648) fragment. nih.gov Many of these compounds exhibited significant growth inhibition against a panel of five cancer cell lines (MGC-803, PC3, PC9, EC9706, and SMMC-7721). Notably, one compound demonstrated exceptional potency against PC3 prostate cancer cells with an IC50 value of 26.25 ± 0.28 nM. nih.gov Further investigations revealed that this compound could inhibit colony formation, increase cellular reactive oxygen species (ROS), suppress EGFR expression, and induce apoptosis in PC3 cells. nih.gov
In another study, novel substituted nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine-7-one derivatives, along with their glycoside and acyclic sugar analogs, were synthesized and evaluated for their in vitro anticancer activity against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. ekb.eg The results indicated that MCF-7 cells were particularly sensitive to these compounds. Several of the synthesized compounds showed promising anticancer activities against both A549 and MCF-7 cell lines when compared to the standard anticancer drug doxorubicin. ekb.eg Additionally, research on nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine derivatives has identified them as potential inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer cell proliferation and migration. nih.gov
| Compound Series | Cancer Cell Line | Reported Activity (IC50) |
|---|---|---|
| nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine-hydrazone derivative (Compound 34) | PC3 (Prostate) | 26.25 nM |
| Substituted nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine-7-ones (Compounds 2, 3, 9, 10) | A549 (Lung), MCF-7 (Breast) | Promising activity compared to doxorubicin |
| nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidine derivative (Compound 27) | MGC-803 (Gastric) | 7.64 μM (as LSD1 inhibitor) |
Anti-infective Modalities and Pathways
Beyond their applications in cancer and cardiovascular disease, triazolo[4,5-d]pyrimidine derivatives have also demonstrated potential as anti-infective agents, with activity reported against both parasitic and viral pathogens.
Antimalarial Activity against Plasmodium falciparum
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents. nih.gov The triazolopyrimidine scaffold has proven to be a valuable chemical class for identifying potent inhibitors of P. falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. nih.govnih.gov
One of the most notable compounds from this class is DSM265, a nih.govfrontiersin.orgacs.orgtriazolo[1,5-a]pyrimidine derivative that acts as a selective inhibitor of PfDHODH. nih.gov Another compound, DSM1, also based on the triazolopyrimidine scaffold, has shown potent and species-selective anti-proliferative effects against P. falciparum. nih.gov Studies on various nih.govfrontiersin.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against chloroquine-resistant strains of P. falciparum, with some compounds exhibiting IC50 values in the low nanomolar range. malariaworld.orgresearchgate.net For instance, certain derivatives have shown IC50 values as low as 0.030 μM against the 3D7 strain of P. falciparum. malariaworld.org The mechanism of action for these compounds is strongly suggested to be the selective inhibition of PfDHODH. nih.govmalariaworld.org
| Compound Series | P. falciparum Strain | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| DSM1 | 3D7, Dd2 | 0.079 μM (3D7), 0.14 μM (Dd2) | PfDHODH Inhibition |
| nih.govfrontiersin.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives (e.g., Compound 23) | 3D7 | 0.030 μM | PfDHODH Inhibition |
| 2-(trifluoromethyl) nih.govfrontiersin.orgacs.orgtriazolo[1,5-a]pyrimidines | W2 (Chloroquine-resistant) | 0.023 to 20 μM | PfDHODH Inhibition |
Antiviral Activity against Viral Replication
The broad biological activity of the triazolo[4,5-d]pyrimidine scaffold extends to the inhibition of viral replication. Researchers have identified derivatives with activity against RNA viruses.
A study focused on 3-aryl- nih.govacs.orgnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones as selective inhibitors of Chikungunya virus (CHIKV) replication. nih.gov Novel compounds developed in this series demonstrated antiviral activity against different CHIKV isolates in the low micromolar range. The proposed mechanism of action for these compounds is the inhibition of the viral capping enzyme nsP1. nih.gov Evidence suggests that these antivirals inhibit the in vitro guanylylation of alphavirus nsP1, which is a crucial step in the viral RNA capping process. nih.gov In a different line of research, related pyrimido[4,5-d]pyrimidine (B13093195) scaffolds have been investigated for their antiviral properties, with some compounds showing notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Antibacterial Activity and Growth Inhibition
The triazolo[4,5-d]pyrimidine scaffold has been a subject of interest in the development of new antibacterial agents. Various derivatives of this heterocyclic system have demonstrated notable activity against a range of bacterial pathogens. The structural modifications on the triazolo[4,5-d]pyrimidine core play a crucial role in determining the potency and spectrum of their antibacterial effects.
Research into triazole-fused heterocyclic compounds, including triazolo[4,5-d]pyrimidines, has indicated their potential as effective antibacterial candidates. nih.gov These compounds are part of a broader class of nitrogen-containing heterocycles that are fundamental components in many best-selling small-molecule drugs. nih.gov The unique chemical structure of the triazole moiety can influence properties such as polarity, which in turn can affect the compound's interaction with bacterial targets. nih.gov
Studies have shown that derivatives of the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. acs.orgmdpi.com For instance, certain derivatives have displayed considerable inhibition zones against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus mirabilis. acs.orgmdpi.com The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial efficacy of these compounds, with lower MIC values indicating greater potency.
While specific data for 7-methyl-7aH-triazolo[4,5-d]pyrimidine is not extensively detailed in the provided context, the broader family of triazolopyrimidines has shown promise. For example, some pyrazolo-triazolo-pyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains, with gentamicin (B1671437) used as a standard for comparison. researchgate.net Similarly, novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have also been synthesized and tested for their antimicrobial properties. nih.govnih.gov
The mechanism of action for these compounds can vary. For some triazolo[1,5-a]pyrimidine derivatives, it has been suggested that they may act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival. acs.org
Table 1: Antibacterial Activity of Selected Triazolopyrimidine Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | S. aureus | Inhibition Zone | 9 - 45 mm | acs.org |
| B. subtilis | Inhibition Zone | 9 - 45 mm | acs.org | |
| E. coli | Inhibition Zone | 9 - 45 mm | acs.org | |
| P. aeruginosa | Inhibition Zone | 9 - 45 mm | acs.org | |
| 1,2,4-Triazolo[1,5-a]quinazolinone | P. mirabilis | MIC | 1.875 mg/mL | mdpi.com |
| E. coli | MIC | 3.75 mg/mL | mdpi.com | |
| Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]Pyrimidine Derivatives | Various | MIC | 1 - 5 µmol/mL | mdpi.com |
Induction of Specific Cellular Stress Responses and Apoptosis Pathways
Triazolo[4,5-d]pyrimidine scaffolds have been investigated for their ability to induce cellular stress and trigger apoptotic pathways in various cell models, particularly in the context of cancer research. These compounds can modulate key signaling pathways that are critical for cell survival and proliferation.
One of the significant mechanisms involves the integrated stress response (ISR), a central signaling network that cells activate in response to various stress conditions. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). nih.gov This phosphorylation leads to a general attenuation of protein synthesis while selectively promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4). nih.gov ATF4, in turn, regulates the expression of genes involved in both cell protection and apoptosis. nih.gov
Certain triazolo[4,5-d]pyrimidines have been identified as potent inhibitors of the General Control Nonderepressible 2 (GCN2) protein kinase. nih.govresearchgate.net GCN2 is one of the kinases responsible for phosphorylating eIF2α in response to amino acid deprivation and other stresses. nih.govresearchgate.net By inhibiting GCN2, these compounds can modulate the ISR, and in some contexts, this has been shown to reduce the growth of cancer cells, such as leukemia cells. nih.govresearchgate.net For instance, specific triazolo[4,5-d]pyrimidine compounds have demonstrated the ability to inhibit the phosphorylation of eIF2α in HEK293T cells with IC50 values in the nanomolar range. researchgate.net
The induction of apoptosis is another critical biological activity associated with this class of compounds. Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspases. Related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines, have been shown to induce apoptosis in cancer cells. mdpi.commdpi.comnih.gov For example, some thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been observed to induce apoptosis in A549 lung cancer cells and HL-60 leukemia cells. This was confirmed by an increase in the sub-G1 cell population, changes in nuclear morphology, and the cleavage of PARP-1 and procaspase-3, which are hallmarks of apoptosis. nih.gov
Furthermore, some novel nih.govnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells by increasing cellular reactive oxygen species (ROS) content and suppressing the expression of EGFR. nih.gov
Table 2: Mechanistic Actions of Triazolo[4,5-d]pyrimidine Scaffolds in Cellular Stress and Apoptosis
| Compound Class | Cellular Target/Pathway | Observed Effect | Cell Line | Reference |
|---|---|---|---|---|
| Triazolo[4,5-d]pyrimidines | GCN2 Kinase / p-eIF2α | Inhibition of eIF2α phosphorylation (IC50 < 150 nM) | HEK293T | researchgate.net |
| Leukemia Cells | Uniform growth inhibition | NCI-60 Leukemia Panel | researchgate.net | |
| Thiazolo[5,4-d]pyrimidines | Apoptosis Induction | Increase in sub-G1 population, PARP-1 cleavage, procaspase-3 inhibition | A549, HL-60 | nih.gov |
| nih.govnih.govresearchgate.netTriazolo[4,5-d]pyrimidines | Apoptosis Induction | Increased ROS, suppressed EGFR expression | PC3 | nih.gov |
| Oxazolo[5,4-d]pyrimidines | Caspase Cascade | Activation | T-47D, SNU398, HCT116, H1299 | mdpi.com |
Structure Activity Relationship Sar Studies and Lead Optimization Strategies for Triazolo 4,5 D Pyrimidine Derivatives
Impact of Substitution Patterns on Biological Potency and Selectivity
The biological activity of triazolo[4,5-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the fused ring system. SAR studies have explored modifications at various positions to improve potency and selectivity against different biological targets, including enzymes and receptors.
For instance, in the development of anticancer agents targeting tubulin, specific substitution patterns were found to be critical for high potency. acs.orgnih.gov A (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position was required for optimal activity. acs.orgnih.gov On the phenyl ring attached to the core, fluoro atoms at the ortho positions were necessary, while at the para position, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group resulted in the best activity. acs.orgnih.gov
In the context of angiotensin II receptor antagonists, SAR studies revealed the critical role of alkyl substituents at the 5- and 7-positions for oral activity. nih.gov Specifically, the compound UP 269-6, with a methyl group at the C5 position and an n-propyl group at the C7 position, was identified as a potent and selective AT1 receptor subtype antagonist. nih.gov
For inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the malaria parasite, substitutions on the triazolopyrimidine core have been systematically evaluated. nih.gov Replacement of a naphthyl amine group with para-substituted anilines led to metabolically stable analogs capable of suppressing parasite growth. nih.gov Further optimization at the C2 position of the triazolopyrimidine scaffold yielded potent compounds with favorable pharmacokinetic profiles and in vivo efficacy. nih.gov
Similarly, in the development of novel inhibitors for lysine (B10760008) specific demethylase 1 (LSD1), SAR studies on nih.govnih.govmdpi.comtriazolo[4,5-d]pyrimidine derivatives showed that hydrophobic groups for R¹ and R² positions are generally preferred for inhibitory activity. nih.gov Docking studies suggested that a hydrogen interaction between a nitrogen atom in a pyridine (B92270) ring substituent and the amino acid Met332 could be responsible for improved activity. nih.gov
The following table summarizes the impact of various substitution patterns on the biological activity of triazolopyrimidine derivatives against different targets.
| Target | Position of Substitution | Favorable Substituents | Effect on Activity | Reference |
|---|---|---|---|---|
| Tubulin (Anticancer) | 5-position | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino | High potency | acs.orgnih.gov |
| Tubulin (Anticancer) | Phenyl ring (ortho) | Fluoro atoms | Optimal activity | acs.orgnih.gov |
| Angiotensin II (AT1) Receptor | 5- and 7-positions | Alkyl groups (e.g., methyl, n-propyl) | Critical for oral activity and potency | nih.gov |
| LSD1 (Anticancer) | R¹ and R² positions | Hydrophobic groups | Improved inhibitory activity | nih.gov |
| Mycobacterium tuberculosis | Phenyl ring | Electron-rich groups (e.g., methoxy) | Excellent activity | acs.org |
| Mycobacterium tuberculosis | C-5 position | Methyl furan (B31954) or thiophene | Potent activity with excellent selectivity | acs.org |
Role of Methyl Group Substitution (e.g., at C7, N3, C5, or other positions) on Activity Profiles
The substitution of a methyl group at various positions of the triazolopyrimidine ring system can significantly influence the compound's biological activity profile. The methyl group, due to its small size and electronic properties, can affect steric interactions, lipophilicity, and metabolic stability.
In the context of angiotensin II receptor antagonists, a methyl group at the 5-position of the nih.govnih.govresearchgate.net-triazolo[1,5-c]pyrimidine core was found to be a key component for high potency. nih.gov The lead compound from this series, UP 269-6, features a 5-methyl substitution, highlighting the importance of this group for activity. nih.gov
For 1,2,4-triazolo[1,5-a]pyrimidine derivatives investigated for anti-Leishmania activity, the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO) was used to synthesize coordination complexes with copper(II) and cobalt(II). oup.comnih.gov The presence of the C5-methyl group is an integral part of this biologically active ligand. oup.comnih.gov
In a study modeling the quantitative structure–activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs for the inhibition of Plasmodium falciparum, the dataset included derivatives with methyl or ethyl substitutions at position 5. researchgate.net This indicates that small alkyl groups at this position are common in the design of biologically active triazolopyrimidines.
The introduction of a trifluoromethyl group, a bioisostere of the methyl group with different electronic properties, at the 5-position of a thiazolo[4,5-d]pyrimidine (B1250722) scaffold was explored for developing anticancer agents. mdpi.com This strategic placement was expected to create active compounds, demonstrating that modifications at the C5 position are a viable strategy for modulating activity. mdpi.com
Conformational and Stereochemical Effects on Receptor/Enzyme Binding Affinity
The three-dimensional arrangement of atoms in a molecule, including its conformation and stereochemistry, plays a pivotal role in its interaction with biological targets. For triazolopyrimidine derivatives, these factors can dictate binding affinity and selectivity.
The importance of stereochemistry is clearly demonstrated in a series of triazolopyrimidine derivatives developed as P2X3 receptor antagonists. acs.org When exploring the stereoselectivity at the benzylic position of a side chain, the (R)-enantiomer showed significantly increased antagonistic activity, while the (S)-enantiomer had markedly decreased activity. acs.org This indicates that a specific spatial orientation, the (R)-configuration, is critically important for binding to the P2X3 receptor. acs.org
In the development of anticancer triazolopyrimidines, a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position was found to be optimal for high potency, again highlighting the significance of a specific stereoisomer for biological activity. nih.gov
3D-QSAR studies on triazolopyrimidine analogues as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) further underscore the importance of conformational effects. nih.gov These studies explore the binding conformations of inhibitors within the active site of the enzyme, providing information that can assist in the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This method is widely applied in the optimization of triazolopyrimidine derivatives.
Both 2D and 3D-QSAR studies have been conducted on triazolopyrimidine analogues to predict their activity and guide the design of new, more potent compounds. For inhibitors of PfDHODH, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govresearchgate.net These models have shown excellent correlation and high predictive power, providing useful information about the inhibition mechanism. nih.gov The analysis of CoMFA and CoMSIA contour maps has indicated that the presence of bulky groups around an aryl ring substituent is favored for enhanced activity. researchgate.net
QSAR studies on triazolopyrimidine derivatives have also highlighted the importance of steric volume and charge distribution in determining the activity of substituents on the phenyl ring attached to the core scaffold. nih.gov In another study, machine learning algorithms were used to model the QSAR of 125 congeners of 1,2,4-triazolo[1,5-a]pyrimidine, identifying significant molecular descriptors for predicting anti-malarial activity. mdpi.comresearchgate.net These models can provide insights into the mechanism of action and help predict the activity of untested compounds. mdpi.comresearchgate.net
The process often involves:
Descriptor Calculation: Calculating various physicochemical and structural properties of the molecules.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. mdpi.com
Model Validation: Rigorously validating the model's predictive ability using internal and external validation techniques.
These QSAR models serve as valuable tools in lead optimization, enabling a more rational design of triazolopyrimidine derivatives with improved therapeutic potential. nih.gov
Computational Chemistry and Molecular Modeling Applications in Triazolo 4,5 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a pivotal computational tool for predicting the binding orientation and affinity of a ligand to a specific protein target. In the context of 7-methyl-7aH-triazolo[4,5-d]pyrimidine research, docking studies have been instrumental in elucidating the interactions of its derivatives with various biological targets, thereby rationalizing their observed activities and guiding the design of more potent molecules.
For instance, docking studies on a series of jchemrev.comjchemrev.comnih.govtriazolo[4,5-d]pyrimidine derivatives targeting Lysine (B10760008) Specific Demethylase 1 (LSD1), a crucial enzyme in cancer progression, revealed key binding modes. nih.gov It was found that a rigid hydrazone moiety in one of the initial compounds prevented it from effectively occupying the active pocket of LSD1. nih.gov Subsequent modifications, guided by these docking insights, led to the discovery of compound 27 , a potent LSD1 inhibitor with an IC50 value of 0.564 μM. nih.gov The improved activity was attributed to a crucial hydrogen bond interaction between the nitrogen atom in the pyridine (B92270) ring of the modified compound and the amino acid residue Met332 in the active site. nih.gov Further docking studies explained the potency of a 2-thiopyridine series by identifying interactions with residues Arg316 and Tyr761, in addition to Met332. nih.gov
Similarly, in the development of Ubiquitin Specific Peptidase 28 (USP28) inhibitors, docking studies were performed to understand the potency of a jchemrev.comjchemrev.comnih.govtriazolo[4,5-d]pyrimidine derivative, compound 19 . nih.gov These simulations provided a rationale for its inhibitory activity against USP28, a key enzyme in various malignancies. nih.gov In another study focused on KRAS-G12D inhibitors, docking simulations of pyrimidine (B1678525) and related heterocyclic derivatives were conducted to elucidate their binding modes within the protein's binding pocket. nih.gov For example, compound 10k was shown to effectively occupy the binding pocket, with its N-methyl group of homopiperazine (B121016) extending into the solvent-exposed region, providing a strategic point for further modification. nih.gov
The application of molecular docking extends to various other targets as well. Studies on 1,2,4-triazolo[1,5-a]pyrimidin-7-one compounds as potential inhibitors for the SARS-CoV-2 main protease (Mpro) utilized molecular docking to screen a large database of compounds and identify promising leads with high binding affinities. nih.gov The docking results showed that the lead compounds bind to the active site dyad of His41 and Cys145. nih.gov Furthermore, in the design of novel anticancer agents based on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors, molecular docking was a key step in the virtual screening workflow to identify compounds with favorable binding interactions. mdpi.com
| Compound/Series | Target Protein | Key Interacting Residues | Outcome/Significance |
| jchemrev.comjchemrev.comnih.govTriazolo[4,5-d]pyrimidine derivatives | LSD1 | Met332, Arg316, Tyr761 | Guided the design of potent and selective LSD1 inhibitors. nih.gov |
| Compound 19 ( jchemrev.comjchemrev.comnih.govtriazolo[4,5-d]pyrimidine derivative) | USP28 | Not specified | Rationalized the observed inhibitory potency. nih.gov |
| Compound 10k (pyrimidine derivative) | KRAS-G12D | Glu92, His95 | Identified key interactions and sites for further modification. nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidin-7-one derivatives | SARS-CoV-2 Mpro | His41, Cys145 | Identified potent inhibitors from a large compound library. nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | TRAP1 | Not specified | Screened and identified potential TRAP1 inhibitors. mdpi.com |
Density Functional Theory (DFT) Studies for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. In the field of triazolo[4,5-d]pyrimidine research, DFT calculations have provided valuable insights that complement experimental findings.
DFT has been extensively used to study the geometrical and structural aspects of triazolo[4,5-d]pyrimidine derivatives. jchemrev.comresearchgate.net Calculated parameters such as bond lengths and bond angles have been shown to be in excellent agreement with experimental data obtained from X-ray crystallography. jchemrev.comjchemrev.com These studies also explore properties like dipole moment, relative total energies, and electronic total energies, which are crucial for understanding the molecule's behavior and reactivity. jchemrev.comresearchgate.net
The electronic properties of these compounds have also been a major focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated to understand charge transfer within the molecule. researchgate.net The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and kinetic stability of the molecule. nih.gov For instance, in a study of 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one, a related heterocyclic system, DFT calculations were used to analyze the electronic properties and interpret the structure-activity relationship by mapping the molecular electrostatic potential surface. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) has been employed to investigate the spectroscopic properties of triazolo[4,5-d]pyrimidine derivatives in the ultraviolet-visible (UV-vis) region. jchemrev.comjchemrev.com These calculations help in understanding the influence of solvent polarity on the UV-vis spectra and in characterizing the electronic structure of metal complexes with triazolo[4,5-d]pyrimidine ligands. jchemrev.comjchemrev.com
DFT calculations have also been instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways for the synthesis of new triazolo[4,5-d]pyrimidine derivatives. This theoretical understanding can guide the optimization of reaction conditions and the development of more efficient synthetic routes.
| Application | Key Parameters Calculated | Insights Gained |
| Geometric Structure Optimization | Bond lengths, bond angles | Validation of experimental structures, understanding of molecular conformation. jchemrev.comjchemrev.com |
| Electronic Property Analysis | HOMO-LUMO energies, molecular electrostatic potential | Understanding of chemical reactivity, charge transfer, and structure-activity relationships. researchgate.netnih.gov |
| Spectroscopic Property Prediction | UV-vis spectra | Interpretation of experimental spectra, understanding of electronic transitions. jchemrev.comjchemrev.com |
| Reaction Mechanism Elucidation | Transition state energies, reaction pathways | Prediction of reaction outcomes, optimization of synthetic methods. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel drug candidates from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
This approach has been successfully applied in the discovery of new ligands for targets relevant to triazolo[4,5-d]pyrimidine research. For example, in the design of novel anticancer compounds based on the pyrazolo[3,4-d]pyrimidine scaffold as TRAP1 inhibitors, a pharmacophore hypothesis, DHHRR_1, was generated. mdpi.com This model, comprising two hydrogen bond donors, two hydrogen bond acceptors, and one aromatic ring, was used to screen the ZINC database. mdpi.com The screening process, combined with Lipinski's rule of five and subsequent docking studies, led to the identification of several promising hit compounds, including ZINC05434822, ZINC72286418, and ZINC05297837, which exhibited essential binding interactions with the TRAP1 receptor. mdpi.com
Virtual screening can be performed using either ligand-based or structure-based methods. In ligand-based virtual screening, a known active molecule is used to search for other compounds with similar properties. In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock and score a library of potential ligands. Both approaches have been utilized in the broader context of discovering bioactive heterocyclic compounds. For instance, a virtual screening study of 4-benzylidene-amino-4,5-dihydro-2H-1,2,4-triazole-5-one derivatives was conducted to identify potential antifungal agents. researchgate.net
The integration of pharmacophore modeling with virtual screening provides a highly efficient workflow for hit identification. The pharmacophore model acts as an initial filter to select a subset of compounds from a large database that are most likely to be active. These selected compounds can then be subjected to more computationally intensive methods like molecular docking and molecular dynamics simulations to refine the predictions and prioritize candidates for experimental testing.
| Target | Pharmacophore Hypothesis | Database Screened | Outcome |
| TRAP1 | DHHRR_1 (2 donors, 2 acceptors, 1 aromatic ring) | ZINC database | Identification of novel pyrazolo[3,4-d]pyrimidine-based inhibitors (e.g., ZINC05434822). mdpi.com |
| Antifungal Target | Not specified | In-house/commercial databases | Identification of potential antifungal 4-benzylidene-amino-4,5-dihydro-2H-1,2,4-triazole-5-one derivatives. researchgate.net |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles, thus reducing the attrition rate in later stages of development.
For derivatives of the triazolo[4,5-d]pyrimidine scaffold, various in silico models are employed to predict their ADME properties. These models can estimate a wide range of parameters, including:
Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution: Calculation of properties like lipophilicity (logP), which influences how a compound distributes between aqueous and lipid environments in the body, and plasma protein binding.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance and half-life.
In a study on triazoloquinazoline derivatives as DNA intercalators, in silico ADME profiles were generated to assess their drug-like properties. researchgate.net Similarly, for novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the triazolo[4,5-d]pyrimidine core, their physicochemical, pharmacokinetic, and pharmacological properties were predicted to evaluate their druglikeness. mdpi.com These predictions are crucial for guiding the optimization of lead compounds. For example, if a compound is predicted to have poor oral absorption, medicinal chemists can introduce structural modifications to improve this property.
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, a related scaffold, has been noted for often resulting in the identification of biologically active compounds with favorable ADME-PK properties. nih.gov This suggests that the core triazolo[4,5-d]pyrimidine structure may also be a good starting point for designing drug candidates with desirable pharmacokinetic profiles.
| ADME Property | Predicted Parameter | Significance |
| Absorption | Oral bioavailability, Caco-2 permeability | Determines how much of the drug reaches the systemic circulation after oral administration. |
| Distribution | logP, Plasma protein binding | Influences the distribution of the drug to different tissues and its availability to interact with the target. |
| Metabolism | Sites of metabolism, Cytochrome P450 inhibition | Predicts how the drug is broken down in the body and its potential for drug-drug interactions. |
| Excretion | Clearance, Half-life | Determines how long the drug remains in the body. |
Current Research Trends and Future Perspectives for Triazolo 4,5 D Pyrimidine Chemistry
Emerging Therapeutic Areas and Novel Biological Targets for Triazolo[4,5-d]pyrimidine Scaffolds
The unique structure of the triazolo[4,5-d]pyrimidine scaffold has proven to be a valuable template for the development of inhibitors for novel biological targets, leading to its emergence in key therapeutic areas, particularly oncology and immunology.
Oncology and Epigenetic Regulation: A significant area of research is the targeting of epigenetic enzymes. nih.gov Derivatives of the nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine core have been identified as potent inhibitors of Lysine-specific demethylase 1 (LSD1). nih.gov LSD1 is a crucial enzyme in histone modification, and its aberrant overexpression is linked to the progression of various cancers, including malignant tumors of the prostate, stomach, breast, and lung. nih.gov By inhibiting LSD1, these compounds can suppress the proliferation and migration of cancer cells, making LSD1 a promising target for anticancer drug discovery. nih.gov Research has led to the discovery of specific derivatives, such as compound 27 (see table below), which shows significant inhibitory effects on LSD1. nih.gov
Inflammatory Disorders and Cancer Metastasis: Another novel biological target for this scaffold is the CC chemokine receptor 7 (CCR7). nih.gov CCR7 signaling is critical for directing the migration of immune cells and is also implicated in numerous chronic inflammatory disorders. nih.gov Furthermore, this signaling pathway plays a role in the metastasis of cancer cells to lymph nodes. nih.gov The development of potent and selective small-molecule CCR7 antagonists is therefore a promising therapeutic strategy. A nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine derivative was identified as a dual antagonist for CCR7 and CXCR2, and subsequent structure-activity relationship (SAR) optimization led to derivatives with improved potency and selectivity for CCR7. nih.gov
The table below summarizes key research findings for triazolo[4,5-d]pyrimidine derivatives against these novel targets.
| Compound ID | Target | IC₅₀ (µM) | Therapeutic Area |
| Derivative 27 | LSD1 | 0.564 | Cancer |
| Optimized Derivative | CCR7 | 0.43 | Inflammatory Disorders, Cancer Metastasis |
| Initial Hit Compound | CCR7 | 2.43 | Inflammatory Disorders, Cancer Metastasis |
This table presents inhibitory concentration (IC₅₀) values of specific triazolo[4,5-d]pyrimidine derivatives against their respective biological targets.
Advanced Synthetic Methodologies and Chemoenzymatic Transformations
The synthesis of the triazolo[4,5-d]pyrimidine core and its derivatives is a key area of focus to enable the exploration of its therapeutic potential. Advanced chemical synthesis methods are continuously being developed to improve efficiency, yield, and molecular diversity.
A prevalent synthetic strategy involves the modification of a pre-formed triazolopyrimidine core. For instance, a common route to a series of potent nih.govnih.govacs.orgtriazolo[4,5-d]pyrimidine-based LSD1 inhibitors starts with key intermediates, which are then reacted with a variety of amines, phenols, and thiophenols under alkaline conditions. nih.gov This approach allows for the systematic exploration of structure-activity relationships by introducing diverse substituents at specific positions on the scaffold, yielding the final compounds in moderate to high yields (50-85%). nih.gov
While chemical synthesis is well-established, the field of green chemistry is driving interest in more sustainable methods. Chemoenzymatic transformations, which utilize enzymes as biocatalysts to perform specific chemical reactions, represent a promising future direction. These methods can offer high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. Currently, the application of chemoenzymatic transformations to the synthesis of the 7-methyl-7aH-triazolo[4,5-d]pyrimidine scaffold is not widely reported in the literature, indicating a significant opportunity for future research and development in this area.
Integration of Experimental and Computational Approaches in Rational Drug Design and Optimization
The development of potent and selective therapeutic agents based on the triazolo[4,5-d]pyrimidine scaffold is increasingly reliant on the synergy between experimental screening and computational modeling. This integrated approach facilitates a rational drug design process, saving time and resources while improving the quality of lead compounds.
Molecular Docking and SAR Rationalization: Molecular docking is a key computational tool used to predict the binding orientation and affinity of a small molecule to its protein target. In the development of LSD1 inhibitors, docking studies were instrumental in understanding why initial compounds had weak activity. nih.gov For example, modeling revealed that a rigid hydrazone moiety prevented a compound from effectively occupying the active pocket of LSD1. nih.gov This insight guided the subsequent synthesis of derivatives with more flexible groups, ultimately leading to more potent inhibitors. nih.gov Docking studies also helped to explain the improved activity of certain derivatives by identifying specific hydrogen bond interactions with key amino acid residues (e.g., Met332) in the target's active site. nih.govacs.org
Optimization of Receptor Antagonists: Similarly, in the optimization of CCR7 antagonists, molecular docking was used to simulate the binding mode of the triazolo[4,5-d]pyrimidine derivatives within the receptor. nih.gov These computational models confirmed that the compounds likely bind to a conserved intracellular allosteric site, consistent with previously identified ligands for related receptors. nih.gov This understanding supports the experimental findings from the structure-activity relationship (SAR) exploration, where modifications to the 3-, 5-, and 7-positions of the scaffold led to significant improvements in both potency and selectivity for CCR7 over the related CXCR2 receptor. nih.gov The combination of computational prediction and experimental validation provides a powerful paradigm for the rational optimization of lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
